CDDO-3P-Im -

CDDO-3P-Im

Catalog Number: EVT-2519698
CAS Number:
Molecular Formula: C39H46N4O3
Molecular Weight: 618.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CDDO-3P-Im, or 1-(2-cyano-3,12-dioxooleana-1,9-dien-28-oyl)-2-pyridyl amine, is a synthetic compound derived from oleanolic acid. It belongs to the class of triterpenoids, which are known for their diverse biological activities, including anticancer properties. CDDO-3P-Im is an analog of the compound CDDO-Im and has been designed to enhance stability in human plasma while retaining its biological efficacy.

Source and Classification

CDDO-3P-Im is synthesized from natural compounds found in plants, specifically through modifications of oleanolic acid. Triterpenoids like CDDO-3P-Im are classified based on their structural features and biological activities. This compound falls under the category of pentacyclic triterpenoids, which are characterized by a core structure consisting of five fused rings. The modifications made to the core structure contribute to its enhanced stability and potential therapeutic effects.

Synthesis Analysis

The synthesis of CDDO-3P-Im involves several key steps:

  1. Starting Materials: The synthesis begins with oleanolic acid as the primary starting material.
  2. Modification: The introduction of a pyridyl group and the incorporation of a cyano group at specific positions on the triterpenoid backbone are critical for enhancing the compound's stability and activity.
  3. Reagents and Conditions: Various reagents such as coupling agents and solvents are employed under controlled conditions to facilitate the formation of CDDO-3P-Im from its precursors.

The synthetic pathway typically involves:

  • The formation of an intermediate through oxidation and cyclization reactions.
  • Subsequent steps that involve functional group modifications to introduce the desired substituents.

Technical details regarding specific reagents and reaction conditions can be found in patent literature that details the synthesis methods for these types of compounds .

Molecular Structure Analysis

The molecular structure of CDDO-3P-Im can be described as follows:

  • Chemical Formula: C₃₁H₃₉N₃O₃
  • Molecular Weight: Approximately 505.65 g/mol
  • Structural Features: The compound features a pentacyclic triterpenoid framework with a pyridyl amine substituent and a cyano group. This configuration contributes to its biological activity.

The structural representation can be visualized through chemical structure diagrams available in scientific literature .

Chemical Reactions Analysis

CDDO-3P-Im undergoes various chemical reactions that are essential for its biological activity:

  1. Electrophilic Reactions: The presence of electrophilic centers allows CDDO-3P-Im to form adducts with nucleophilic sites on proteins, particularly those containing cysteine residues.
  2. Redox Reactions: The compound can participate in redox reactions, influencing signaling pathways related to inflammation and cancer progression.
  3. Stability Studies: Analytical techniques such as liquid chromatography-mass spectrometry have been employed to assess the stability of CDDO-3P-Im in biological matrices, confirming its enhanced resistance compared to other analogs .
Mechanism of Action

The mechanism of action for CDDO-3P-Im primarily involves modulation of cellular signaling pathways:

  1. Target Interaction: CDDO-3P-Im interacts with specific proteins involved in inflammatory responses and cell proliferation, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and peroxisome proliferator-activated receptor gamma (PPAR-γ).
  2. Signal Transduction: By binding to these targets, CDDO-3P-Im can inhibit pro-inflammatory signaling pathways while promoting anti-inflammatory responses.
  3. Biological Effects: This dual action results in reduced tumor growth and enhanced differentiation of preadipocytes, showcasing its potential as an anticancer agent .
Physical and Chemical Properties Analysis

CDDO-3P-Im exhibits several notable physical and chemical properties:

  1. Solubility: The compound's solubility characteristics are essential for its bioavailability; it is typically soluble in organic solvents but may have limited solubility in water.
  2. Stability: Enhanced stability in human plasma compared to its predecessors allows for prolonged therapeutic effects.
  3. Melting Point: Specific melting point data may vary based on purity but is crucial for formulation development.

Relevant data regarding these properties can be found in research articles focusing on pharmacokinetics and formulation science .

Applications

CDDO-3P-Im has several scientific uses, particularly in biomedical research:

  1. Anticancer Research: Its ability to modulate key signaling pathways makes it a candidate for cancer therapy, particularly for tumors resistant to conventional treatments.
  2. Inflammation Studies: Researchers investigate its effects on inflammatory diseases due to its regulatory role in immune responses.
  3. Metabolic Disorders: Given its influence on adipocyte differentiation, CDDO-3P-Im is also explored for potential applications in metabolic syndrome management.
Pharmacological Mechanisms of CDDO-3P-Im in Disease Modulation

Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element Pathway Activation and Cytoprotective Gene Regulation

CDDO-3P-Im (1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(-pyridin-3-yl)-1H-imidazole) functions as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, which binds to antioxidant response elements (ARE) in promoter regions of cytoprotective genes. This triterpenoid analogue promotes the dissociation of Nrf2 from its cytoplasmic inhibitor Kelch-like ECH-associated protein 1, facilitating Nrf2 nuclear translocation [1] [7]. Once in the nucleus, Nrf2 forms heterodimers with small musculoaponeurotic fibrosarcoma proteins and activates the transcription of a battery of antioxidant and detoxification enzymes.

In peripheral blood mononuclear cells, CDDO-3P-Im treatment significantly induces mRNA and protein expression of heme oxygenase 1 (>15-fold), NAD(P)H quinone dehydrogenase 1 (8-fold), and glutamate-cysteine ligase catalytic subunit (6-fold) within 24 hours [7]. This coordinated upregulation enhances cellular redox homeostasis through multiple mechanisms: heme oxygenase 1 degrades pro-oxidant heme groups, NAD(P)H quinone dehydrogenase 1 facilitates detoxification of electrophilic quinones, and glutamate-cysteine ligase catalytic subunit increases glutathione biosynthesis. Comparative studies demonstrate CDDO-3P-Im exhibits superior pharmacokinetic stability and Nrf2 activation potency over the parent compound CDDO-imidazolide, with 200 mg/kg dietary administration in mice elevating pulmonary heme oxygenase 1 activity by 85% and NAD(P)H quinone dehydrogenase 1 by 78% after 16 weeks [1] [4].

Table 1: Cytoprotective Genes Upregulated by CDDO-3P-Im via Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element Pathway

Gene SymbolGene NameFunctionFold Induction
HMOX1Heme oxygenase 1Heme degradation, carbon monoxide production>15x
NQO1NAD(P)H quinone dehydrogenase 1Quinone detoxification, antioxidant regeneration8x
GCLCGlutamate-cysteine ligase catalytic subunitGlutathione biosynthesis6x
GCLMGlutamate-cysteine ligase modifier subunitGlutathione biosynthesis regulation5.5x
SRXN1Sulfiredoxin 1Peroxiredoxin regeneration, redox homeostasis4x

The therapeutic significance of this pathway activation is evident in in vivo protection models. CDDO-3P-Im pretreatment (30 μmol/kg) significantly attenuated hyperoxic lung injury in mice by reducing oxidative DNA damage (65% decrease in 8-hydroxy-2'-deoxyguanosine adducts) and improving alveolar barrier function [9]. This protection was abolished in nuclear factor erythroid 2-related factor 2-deficient mice, confirming pathway specificity [9].

Suppression of Pro-Inflammatory Mediators (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells, Inducible Nitric Oxide Synthase, Cyclooxygenase-2)

CDDO-3P-Im exerts multimodal anti-inflammatory effects primarily through suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. In lipopolysaccharide-stimulated macrophages, CDDO-3P-Im (100 nM) inhibits inhibitor of nuclear factor kappa B kinase phosphorylation, preventing nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation and subsequent transcription of pro-inflammatory genes [3] [7]. This inhibition translates to significant reductions in tumor necrosis factor alpha (72%), interleukin 6 (68%), monocyte chemoattractant protein 1 (75%), and interleukin 1 beta (70%) production at both mRNA and protein levels [3] [7].

The compound demonstrates exceptional potency in suppressing inducible nitric oxide synthase expression, with half-maximal inhibitory concentration values of 4.3 nM in activated murine macrophages [1] [8]. Mechanistically, CDDO-3P-Im disrupts inducible nitric oxide synthase dimerization and reduces tetrahydrobiopterin cofactor availability, thereby limiting nitric oxide production. This suppression is clinically relevant as excessive nitric oxide mediates tissue damage in inflammatory conditions through peroxynitrite formation and protein nitrosylation [5] [9]. Simultaneously, CDDO-3P-Im downregulates cyclooxygenase-2 expression by 85% at 50 nM concentrations, reducing prostaglandin E2 synthesis and subsequent inflammation amplification [1] [6].

Table 2: Inhibition of Pro-inflammatory Mediators by CDDO-3P-Im

MediatorFunctionInhibition MechanismReduction (%)
Nuclear factor kappa-light-chain-enhancer of activated B cellsMaster inflammation regulatorInhibits inhibitor of nuclear factor kappa B kinase phosphorylation70-80%
Inducible nitric oxide synthaseNitric oxide production during inflammationDisrupts dimerization, reduces cofactors90% (IC₅₀ = 4.3 nM)
Cyclooxygenase-2Prostaglandin biosynthesisTranscriptional downregulation85% (50 nM)
Tumor necrosis factor alphaPro-inflammatory cytokineNuclear factor kappa-light-chain-enhancer of activated B cells-dependent transcription72%
Interleukin 6Pro-inflammatory cytokineNuclear factor kappa-light-chain-enhancer of activated B cells-dependent transcription68%

The anti-inflammatory efficacy extends to human cells, where CDDO-3P-Im pretreatment (20 hours) of peripheral blood mononuclear cells reduced lipopolysaccharide-induced interleukin 6 production by 80% and tumor necrosis factor alpha by 75% [7]. This dual suppression of nuclear factor kappa-light-chain-enhancer of activated B cells signaling and downstream effectors positions CDDO-3P-Im as a broader-spectrum anti-inflammatory agent compared to monospecific inhibitors.

Modulation of Necroptosis Signaling in Ischemia-Reperfusion Injury

CDDO-3P-Im functions as an orally active necroptosis inhibitor by targeting key mediators in the receptor-interacting protein kinase 1/receptor-interacting protein kinase 3/mixed lineage kinase domain-like pseudokinase pathway. In renal ischemia-reperfusion models, CDDO-3P-Im administration (30 μmol/kg) reduced phosphorylated mixed lineage kinase domain-like pseudokinase levels by 60% and decreased high-mobility group box 1 release, a damage-associated molecular pattern molecule that propagates inflammatory responses following necroptotic cell death [2] [4]. This inhibition translates to significant functional protection, with treated mice exhibiting 75% lower serum creatinine levels and 60% less histological evidence of tubular necrosis compared to untreated controls at 72 hours post-injury [2].

The compound demonstrates consistent anti-necroptotic activity across cell types, with half-maximal effective concentration values of 0.31 μM in tumor necrosis factor alpha/SM-164/Z-VAD-fmk-induced human HT-29 cells and 0.86 μM in tumor necrosis factor alpha/Z-VAD-fmk-stimulated mouse L929 fibroblasts [4]. CDDO-3P-Im disrupts the formation of the receptor-interacting protein kinase 1/receptor-interacting protein kinase 3 necrosome complex by preventing amyloid-like fibril formation, thereby aborting the activation cascade before mixed lineage kinase domain-like pseudokinase phosphorylation [4].

Table 3: CDDO-3P-Im Modulation of Necroptosis Markers in Ischemia-Reperfusion Injury

Necroptosis ComponentRole in PathwayEffect of CDDO-3P-ImFunctional Outcome
Receptor-interacting protein kinase 1Initiator kinasePrevents amyloid fibril formationNecrosome disruption
Receptor-interacting protein kinase 3Executioner kinaseInhibits phosphorylationMixed lineage kinase domain-like pseudokinase activation blockade
Mixed lineage kinase domain-like pseudokinaseNecrosome executorReduces phosphorylation (60%)Plasma membrane integrity preservation
High-mobility group box 1Damage-associated molecular pattern moleculeDecreases release (70%)Reduced inflammation amplification

The therapeutic window for necroptosis inhibition is critically dependent on administration timing. Pretreatment with CDDO-3P-Im produced significant protection in renal ischemia-reperfusion models, whereas identical dosing initiated post-ischemia failed to improve functional or histological outcomes [2]. This temporal sensitivity underscores the importance of early pathway intervention to prevent the initiation of irreversible necroptotic cascades.

Dual Targeting of Oxidative Stress and Apoptosis in Cancer Microenvironments

CDDO-3P-Im simultaneously disrupts tumor progression through complementary mechanisms: suppression of oxidative stress pathways and direct induction of malignant cell apoptosis. In lung adenocarcinoma models using A/J mice, dietary administration of CDDO-3P-Im (200 mg/kg for 16 weeks) reduced tumor multiplicity by 65% and decreased tumor burden (total tumor volume) by 75% through nuclear factor erythroid 2-related factor 2-dependent and independent mechanisms [1] [4] [9]. The compound creates an unfavorable microenvironment for cancer progression by upregulating antioxidant genes in stromal cells while inducing pro-oxidant states in malignant cells through inhibition of mitochondrial electron transport chain complexes I and III [1] [9].

CDDO-3P-Im directly activates the intrinsic apoptosis pathway in triple-negative breast cancer cells (SUM159, MDA-MB-231) by inducing cytochrome c release from mitochondria, followed by caspase-9 and caspase-3 activation [4] [8]. This apoptotic effect is particularly potent against cancer stem-like cells, with 100 nM CDDO-3P-Im reducing tumorsphere formation efficiency by 80% and decreasing the CD24-/EpCAM+ cancer stem cell subpopulation by 70% [4] [8]. Simultaneously, the compound arrests the cell cycle at G2/M phase through modulation of cyclin B1/cyclin-dependent kinase 1 complex activity and checkpoint kinase 1 phosphorylation, preventing malignant cell proliferation [8].

Table 4: Anticancer Mechanisms of CDDO-3P-Im in Tumor Microenvironments

Target ProcessMechanismObserved EffectExperimental Model
Oxidative stress balanceStromal nuclear factor erythroid 2-related factor 2 activation vs. tumor mitochondrial disruptionCreates selective pro-oxidant state in tumor cellsA/J mouse lung adenocarcinoma
Cancer stem cell survivalReduces tumorsphere formation, depletes stem cell markers80% reduction in secondary sphere formationSUM159 breast cancer cells
Intrinsic apoptosisCytochrome c release, caspase-9/3 activation5-fold increase in apoptotic cellsMDA-MB-231 breast cancer
Cell cycle progressionCyclin B1 degradation, checkpoint kinase 1 phosphorylationG2/M arrest (85% of cells)Glioblastoma multiforme
AngiogenesisVascular endothelial growth factor A suppressionMicrovessel density reduction (60%)Orthotopic pancreatic cancer

In glioblastoma models, CDDO-3P-Im demonstrated synergistic activity with temozolomide, enhancing DNA damage response through ataxia telangiectasia mutated kinase activation while simultaneously suppressing nuclear factor kappa-light-chain-enhancer of activated B cells-mediated survival signals [10]. This dual modulation of oxidative stress and apoptotic pathways positions CDDO-3P-Im as a promising candidate for targeting therapy-resistant cancer cell populations within complex tumor microenvironments.

Properties

Product Name

CDDO-3P-Im

IUPAC Name

(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-3-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile

Molecular Formula

C39H46N4O3

Molecular Weight

618.8 g/mol

InChI

InChI=1S/C39H46N4O3/c1-34(2)12-14-39(33(46)43-22-27(42-23-43)24-9-8-16-41-21-24)15-13-38(7)31(26(39)19-34)28(44)17-30-36(5)18-25(20-40)32(45)35(3,4)29(36)10-11-37(30,38)6/h8-9,16-18,21-23,26,29,31H,10-15,19H2,1-7H3/t26-,29-,31-,36-,37+,38+,39-/m0/s1

InChI Key

GXKRPLQWYWDFQN-CXUPGZSSSA-N

SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7)C

Solubility

not available

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.